molecular formula C21H21N3O3 B11401346 5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11401346
M. Wt: 363.4 g/mol
InChI Key: GWCMBNACXADNIR-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolopyrazolone class, characterized by a fused bicyclic structure combining pyrrole and pyrazolone moieties. Key structural features include:

  • A 2-hydroxyethyl group at position 5, contributing to hydrogen-bonding capacity and hydrophilicity.
  • A 4-methylphenyl group at position 4, enhancing lipophilicity and influencing π-π stacking interactions.

The presence of hydroxyl groups and aromatic methyl substituents suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where polar and hydrophobic interactions are critical.

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-4-(4-methylphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C21H21N3O3/c1-12-3-6-14(7-4-12)20-17-18(15-11-13(2)5-8-16(15)26)22-23-19(17)21(27)24(20)9-10-25/h3-8,11,20,25-26H,9-10H2,1-2H3,(H,22,23)

InChI Key

GWCMBNACXADNIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C(=O)N2CCO)NN=C3C4=C(C=CC(=C4)C)O

Origin of Product

United States

Biological Activity

The compound 5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a member of the pyrrolo[3,4-c]pyrazolone class. This class has garnered attention for its potential biological activities, including anti-inflammatory and antioxidant properties. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SARs), and relevant case studies.

Synthesis

The synthesis of this compound involves a multicomponent reaction that produces 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones through the reaction of chromeno[2,3-c]pyrrole derivatives with hydrazine hydrate. The synthetic protocol is noted for its operational simplicity and high yields, typically ranging from 72% to 94% purity as confirmed by HPLC analysis .

Table 1: Synthesis Yields and Purity

Experiment NumberYield (%)Purity (%)
180>95
272>95
394>95
.........

Anti-inflammatory Activity

Research indicates that compounds within the pyrrolo[3,4-c]pyrazolone class exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. In vitro assays revealed that certain derivatives of this class demonstrated IC50 values comparable to established COX inhibitors like celecoxib .

Antioxidant Properties

The antioxidant activity of these compounds is attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. The presence of hydroxyl groups in the structure enhances this activity, making them potential candidates for therapeutic applications in oxidative stress-related conditions .

Case Studies

  • Inhibition of COX Enzymes : A study evaluated the anti-inflammatory effects of various pyrrolo[3,4-c]pyrazolone derivatives. The results indicated that compounds with specific substitutions at the phenyl rings showed a marked reduction in COX-2 activity, with IC50 values around 0.04μmol0.04\mu mol, similar to celecoxib .
  • Oxidative Stress in Cell Models : In cellular models exposed to oxidative stress, derivatives of this compound were shown to reduce cell death and promote survival through mechanisms involving the modulation of reactive oxygen species (ROS) levels .

Structure-Activity Relationships (SAR)

The biological activity of This compound can be influenced by various substituents on its structure:

  • Hydroxyl Groups : The presence of hydroxyl groups enhances both antioxidant and anti-inflammatory activities.
  • Phenyl Substituents : Variations in the phenyl groups can affect the binding affinity to COX enzymes and overall biological activity.

Table 2: Structure-Activity Relationships

Substituent TypeEffect on Activity
Hydroxyl groupsIncreased antioxidant activity
Methyl groupsEnhanced COX inhibition
Aromatic ringsModulation of bioactivity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and analogs from the literature:

Compound Name / Identifier Substituents (Positions) Melting Point (°C) IR Peaks (cm⁻¹) Key NMR Signals (δ, ppm) Reference
Target: 5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one 5: 2-hydroxyethyl; 3: 2-hydroxy-5-methylphenyl; 4: 4-methylphenyl N/A Expected: ~3300 (OH), ~1720 (C=O) Aromatic H: 6.5–7.5; Hydroxyethyl: ~3.6–4.2
5-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(2-hydroxyphenyl)-4-(4-isopropylphenyl)-analog 5: 3,4-dimethoxyphenethyl; 3: 2-hydroxyphenyl; 4: 4-isopropylphenyl N/A 1720 (C=O), 1260 (C-O-C) Aromatic H: 6.8–7.4; Isopropyl: ~1.2–1.4
3-Amino-5,5-di(4-methylphenyl)-1-phenyl-pyrazol-4(5H)-one (2e) Pyrazolone core; 3: NH₂; 5: di(4-methylphenyl); 4: C=O 218–220 3321 (NH₂), 1720 (C=O) NH₂: 10.17; Ar-H: 7.28–7.80
3-Amino-5,5-di(4-nitrophenyl)isoxazol-4(5H)-one (3c) Isoxazolone core; 3: NH₂; 5: di(4-nitrophenyl); 4: C=O 204–206 3448 (NH₂), 1723 (C=O) Ar-H: 7.16–7.74; NH₂: 8.78

Structural and Functional Group Analysis

  • This difference may enhance the target’s solubility in polar solvents compared to the more lipophilic analog in .
  • Aromatic Substitution: The 4-methylphenyl group (target) vs. 4-isopropylphenyl () affects steric hindrance.
  • Core Heterocycle: Pyrrolopyrazolone (target) vs. pyrazolone () or isoxazolone () cores influence electronic properties. The fused bicyclic system in the target may confer greater rigidity and stability compared to monocyclic analogs.

Spectroscopic Comparisons

  • IR Spectroscopy : The target’s hydroxyl groups are expected to show broad peaks near 3300 cm⁻¹, distinct from the NH₂ stretches (~3321–3448 cm⁻¹) in compounds 2e and 3c . The C=O stretch (~1720 cm⁻¹) is consistent across all compounds.
  • NMR Spectroscopy : The target’s 2-hydroxy-5-methylphenyl group would produce aromatic signals in the 6.5–7.5 ppm range, similar to analogs in and . The hydroxyethyl protons (~3.6–4.2 ppm) would distinguish it from compounds with alkyl or nitro substituents.

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